3-(Difluoromethyl)cyclobutan-1-amine hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers requiring a fluorinated cyclobutylamine building block with well-characterized physicochemical properties often face batch inconsistency and limited availability. 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride (CAS 1803586-55-1) provides a reproducible CHF2-substituted scaffold with defined pKa (8.9) and LogP (0.8), enabling reliable SAR studies. The 1,3-disubstitution pattern ensures spatial precision for pharmacophore design. Available in 98% purity with global shipping.

Molecular Formula C5H10ClF2N
Molecular Weight 157.59 g/mol
CAS No. 1803586-55-1
Cat. No. B1449579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)cyclobutan-1-amine hydrochloride
CAS1803586-55-1
Molecular FormulaC5H10ClF2N
Molecular Weight157.59 g/mol
Structural Identifiers
SMILESC1C(CC1N)C(F)F.Cl
InChIInChI=1S/C5H9F2N.ClH/c6-5(7)3-1-4(8)2-3;/h3-5H,1-2,8H2;1H
InChIKeyMLASESSVLKXBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: Physicochemical Overview


3-(Difluoromethyl)cyclobutan-1-amine hydrochloride is a fluorinated cyclobutylamine building block with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol [1]. It features a strained cyclobutane ring that provides conformational rigidity and a difluoromethyl (-CHF2) substituent at the C-3 position, which modulates its physicochemical properties compared to non-fluorinated and differently fluorinated analogues. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research for the synthesis of bioactive molecules and structure-activity relationship (SAR) studies [2].

Substitution Risks for 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride


Substituting 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride with its trifluoromethyl (CF3) or monofluoromethyl (CH2F) analogs can significantly alter key physicochemical properties that are critical for drug discovery and chemical synthesis. The nature of the fluoroalkyl substituent directly impacts the compound's acid-base behavior (pKa) and lipophilicity (LogP), which in turn influence membrane permeability, metabolic stability, and target binding [1]. These property shifts are not linear; the CHF2 group, for instance, offers a distinct balance of hydrogen-bond donor capacity and electron-withdrawing effect compared to CF3 and CH2F groups [1]. Therefore, using a different fluoroalkyl cyclobutylamine as a direct drop-in replacement without empirical validation poses a high risk of altering reaction outcomes, disrupting SAR, or failing to meet project-specific property requirements, making a strategic, data-informed procurement decision essential.

3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: Quantitative Differentiation from Analogs


pKa and LogP Comparison for Fluoroalkyl Cyclobutylamines

In a systematic study by Demchuk et al., the acid-base and lipophilic properties of a series of 3-fluoroalkyl-substituted cyclobutane-derived amines were directly compared [1]. The data demonstrate that the CHF2 substituent confers a unique intermediate profile relative to CF3 and CH2F analogs, which is critical for optimizing drug-like properties.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Regioisomeric Specificity of 3-Substitution

The substitution pattern on the cyclobutane ring is a critical determinant of molecular shape and reactivity. The 3-substituted regioisomer provides a unique 1,3-relationship between the amine and the difluoromethyl group, creating a distinct spatial orientation and dipole moment compared to other substitution patterns (e.g., 1-substituted or 2-substituted cyclobutylamines) [1]. While specific numerical data comparing reactivity of regioisomers is not provided, the 1,3-disubstitution pattern is a key scaffold in medicinal chemistry for achieving specific three-dimensional conformations [2].

Organic Synthesis Building Blocks Regioselectivity

Commercial Purity and Supplier Benchmarking

Commercially available 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride is offered by multiple vendors with certified purities. Fluorochem provides a purity of 98% , while Aladdin Scientific offers the compound at 97% purity . This is comparable to the purity levels of its analogs; for instance, Enamine offers the trifluoromethyl analog at 95% purity [1], and the monofluoromethyl analog is also reported at similar purity levels. The availability of high-purity material is consistent across the fluoroalkyl cyclobutylamine class, ensuring that selection can be based on project-specific physicochemical needs rather than quality constraints.

Chemical Procurement Quality Control Vendor Comparison

pKa Modulation and Amine Basicity

The estimated pKa of 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride is in the range of 9.5-10.5 . This basicity is significantly reduced compared to unsubstituted cyclobutylamine (pKa ~10.80) , a direct consequence of the electron-withdrawing inductive effect of the difluoromethyl substituent. This property is key for understanding its protonation state and reactivity under various experimental conditions.

Physicochemical Analysis pKa Acid-Base Behavior

Validated Applications of 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride


Balancing Physicochemical Properties for Lead Optimization

This compound is best applied in drug discovery programs where a balance of moderate lipophilicity and basicity is required. As shown in Section 3, the CHF2 group provides a distinct pKa and LogP profile compared to CF3 and CH2F analogs [1]. This makes it an ideal building block for introducing a fluorinated moiety that enhances metabolic stability and binding affinity without drastically increasing lipophilicity (LogP = 0.8) or excessively lowering basicity (pKa = 8.9), which are common concerns with CF3 (LogP=1.3, pKa=7.8) and CH2F (LogP=0.3, pKa=9.6) groups, respectively [1].

Regiospecific 1,3-Disubstituted Cyclobutane Scaffold

The compound's value as a building block is rooted in its specific 1,3-disubstitution pattern, as highlighted in the structural evidence [1]. This regioisomerism creates a unique molecular topology that is critical for constructing spatially defined pharmacophores. It is the preferred choice over 1-substituted or 2-substituted cyclobutylamine analogs when the synthetic pathway or final target molecule demands the 1,3-relationship between the amine handle and the fluoroalkyl group.

Probing Fluorine-Specific Interactions

The difluoromethyl (-CHF2) group is a well-known bioisostere for hydroxyl and thiol groups [1]. In the context of the 3-substituted cyclobutane scaffold, this compound is uniquely suited for structure-activity relationship (SAR) studies aimed at probing the effects of a hydrogen-bond-donating fluoroalkyl group. This is in contrast to the purely electron-withdrawing and more lipophilic trifluoromethyl (-CF3) group. The measured pKa difference (CHF2 vs. CF3) provides a quantitative basis for selecting this compound to investigate specific non-covalent interactions with biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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